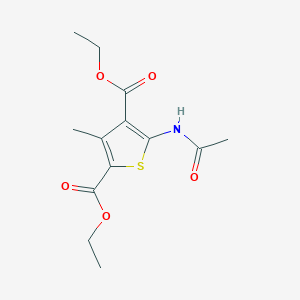
1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-bromophenyl)-5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-bromophenyl)-5-phenyl- is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties. This compound has been synthesized using various methods and has shown promising results in various applications.
Wirkmechanismus
The mechanism of action of 1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-bromophenyl)-5-phenyl- is not fully understood. However, it is believed that this compound acts as a chelating agent, binding to metal ions and forming stable complexes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-bromophenyl)-5-phenyl- have not been extensively studied. However, preliminary studies have shown that this compound has low toxicity and does not cause significant harm to living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-bromophenyl)-5-phenyl- in lab experiments include its ease of synthesis, low toxicity, and potential use as a building block for the synthesis of new drugs. However, the limitations of using this compound in lab experiments include its limited solubility in water and the need for specialized equipment to handle it safely.
Zukünftige Richtungen
There are several future directions for research on 1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-bromophenyl)-5-phenyl-. One potential direction is the investigation of its potential use as a ligand for metal complexes in catalysis and material science. Another direction is the exploration of its potential use as a building block for the synthesis of new drugs. Further studies are also needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Synthesemethoden
The synthesis of 1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-bromophenyl)-5-phenyl- has been achieved using different methods. One of the most common methods involves the reaction of 4-bromoaniline and diphenylphosphine in the presence of a palladium catalyst. The resulting product is then treated with sodium hydride and tetrahydrofuran to produce the final compound.
Wissenschaftliche Forschungsanwendungen
1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-bromophenyl)-5-phenyl- has shown promising results in various scientific research applications. It has been used as a ligand for metal complexes, which have shown potential in catalysis and material science. This compound has also been investigated for its potential use as a building block for the synthesis of new drugs.
Eigenschaften
CAS-Nummer |
74607-68-4 |
|---|---|
Produktname |
1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-bromophenyl)-5-phenyl- |
Molekularformel |
C21H19Br2N2P |
Molekulargewicht |
490.2 g/mol |
IUPAC-Name |
1,3-bis(4-bromophenyl)-5-phenyl-1,3,5-diazaphosphinane |
InChI |
InChI=1S/C21H19Br2N2P/c22-17-6-10-19(11-7-17)24-14-25(20-12-8-18(23)9-13-20)16-26(15-24)21-4-2-1-3-5-21/h1-13H,14-16H2 |
InChI-Schlüssel |
PRHBLNXBRMPKNT-UHFFFAOYSA-N |
SMILES |
C1N(CP(CN1C2=CC=C(C=C2)Br)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Kanonische SMILES |
C1N(CP(CN1C2=CC=C(C=C2)Br)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Andere CAS-Nummern |
74607-68-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate](/img/structure/B188299.png)
![Benzothiazole, 2,2'-[1,4-butanediylbis(thio)]bis-](/img/structure/B188302.png)





![6,9a-Dimethyl-1,3-dioxo-2-phenyl-12-(propan-2-yl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylic acid](/img/structure/B188313.png)
![2-[(2-Iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid](/img/structure/B188315.png)


